molecular formula C16H17N5O5 B1194546 Agoniste du TLR7 T7

Agoniste du TLR7 T7

Numéro de catalogue: B1194546
Poids moléculaire: 359.34 g/mol
Clé InChI: ATISKRYGYNSRNP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

L'agoniste du TLR7 T7 est une petite molécule qui active le récepteur de type Toll 7, un récepteur de reconnaissance de motifs impliqué dans la réponse immunitaire innée. Ces récepteurs sont principalement exprimés sur les cellules présentatrices d'antigènes telles que les cellules dendritiques et les macrophages. L'activation du récepteur de type Toll 7 conduit à la production de cytokines pro-inflammatoires et d'interférons de type I, qui jouent un rôle crucial dans l'immunité antivirale et antitumorale .

Applications De Recherche Scientifique

TLR7 agonist T7 has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of TLR7 agonist T7 involves the activation of Toll-like receptor 7, which is expressed on the membrane of endosomes. Upon activation, Toll-like receptor 7 triggers the MYD88-dependent pathway, leading to the production of pro-inflammatory cytokines and type I interferons. This activation enhances the antigen-presenting capabilities of dendritic cells and macrophages, leading to a robust adaptive immune response .

Safety and Hazards

TLR7 agonist T7 is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Orientations Futures

The development of TLR7 agonist T7 delivery systems and co-delivery with other types of therapies, particularly checkpoint inhibitors, cancer vaccines, and chemotherapeutics, can yield impressive anti-cancer effects . These advances provide promising future directions for the use of TLR7 agonist T7 in cancer immunotherapy .

Analyse Biochimique

Biochemical Properties

TLR7 agonist T7 interacts with various biomolecules to exert its effects. It binds to TLR7, which is located in the endosomal compartments of immune cells. This binding triggers a cascade of biochemical reactions, leading to the activation of downstream signaling pathways. TLR7 agonist T7 has been shown to interact with proteins such as MyD88, IRAK4, and TRAF6, which are involved in the TLR7 signaling pathway. These interactions result in the activation of transcription factors like NF-κB and IRF7, leading to the production of pro-inflammatory cytokines and type I interferons .

Cellular Effects

TLR7 agonist T7 has significant effects on various cell types and cellular processes. In plasmacytoid dendritic cells, it induces the production of type I interferons and pro-inflammatory cytokines, enhancing the immune response. In macrophages, TLR7 agonist T7 promotes the production of cytokines such as TNF-α and IL-6. Additionally, it influences cell signaling pathways, gene expression, and cellular metabolism by activating transcription factors like NF-κB and IRF7. These effects contribute to the activation of both innate and adaptive immune responses .

Molecular Mechanism

The molecular mechanism of TLR7 agonist T7 involves its binding to TLR7 in the endosomal compartments of immune cells. This binding induces conformational changes in TLR7, leading to the recruitment of adaptor proteins such as MyD88. The MyD88 complex then activates IRAK4 and TRAF6, which in turn activate downstream signaling pathways involving NF-κB and IRF7. These transcription factors translocate to the nucleus, where they promote the expression of genes encoding pro-inflammatory cytokines and type I interferons. This cascade of events results in the activation of immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of TLR7 agonist T7 have been observed to change over time. Studies have shown that TLR7 agonist T7 can induce a sustained immune response, with cytokine production and immune cell activation persisting for several days. The stability and degradation of TLR7 agonist T7 have also been investigated, revealing that the compound remains stable under physiological conditions for extended periods. Long-term effects on cellular function have been observed, including prolonged activation of immune cells and sustained cytokine production .

Dosage Effects in Animal Models

The effects of TLR7 agonist T7 vary with different dosages in animal models. At low doses, TLR7 agonist T7 can effectively stimulate immune responses without causing significant adverse effects. At high doses, the compound may induce excessive inflammation and immune activation, leading to potential toxic effects. Studies have identified threshold doses that balance efficacy and safety, ensuring optimal immune stimulation while minimizing adverse effects .

Metabolic Pathways

TLR7 agonist T7 is involved in several metabolic pathways within immune cells. Upon binding to TLR7, it activates signaling pathways that lead to the production of cytokines and type I interferons. These signaling pathways involve the activation of transcription factors such as NF-κB and IRF7, which regulate the expression of genes involved in immune responses. Additionally, TLR7 agonist T7 influences metabolic flux and metabolite levels by modulating the activity of enzymes and cofactors involved in these pathways .

Transport and Distribution

The transport and distribution of TLR7 agonist T7 within cells and tissues are critical for its function. TLR7 agonist T7 is transported to the endosomal compartments of immune cells, where it binds to TLR7. This transport is mediated by adaptor proteins such as UNC93B1, which facilitate the trafficking of TLR7 to endosomes. Once in the endosomes, TLR7 agonist T7 accumulates and exerts its effects by activating TLR7 and downstream signaling pathways .

Subcellular Localization

TLR7 agonist T7 localizes to specific subcellular compartments to exert its activity. It primarily resides in the endosomal compartments of immune cells, where it interacts with TLR7. The localization of TLR7 agonist T7 to endosomes is essential for its function, as it allows the compound to bind to TLR7 and initiate signaling pathways. Additionally, TLR7 agonist T7 may undergo post-translational modifications that direct it to specific compartments or organelles, further influencing its activity and function .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Par exemple, le composé 7 (1 g, 2,5 mmol) est dissous dans du méthanol anhydre, suivi de l'ajout d'un excès de méthylate de sodium. Le mélange réactionnel est ensuite chauffé à 65°C pendant 1 heure .

Méthodes de production industrielle

La production industrielle de l'agoniste du TLR7 T7 impliquerait probablement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles décrites ci-dessus. Le processus serait optimisé pour le rendement et la pureté, avec un contrôle minutieux des paramètres de réaction afin de garantir une qualité de produit constante.

Analyse Des Réactions Chimiques

Types de réactions

L'agoniste du TLR7 T7 subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits

Les principaux produits de ces réactions sont généralement des versions modifiées de la molécule d'this compound d'origine, avec différents substituants ou groupes fonctionnels introduits pour améliorer ou modifier son activité biologique .

Applications de la recherche scientifique

L'this compound a une large gamme d'applications de recherche scientifique, notamment :

Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'activation du récepteur de type Toll 7, qui est exprimé sur la membrane des endosomes. Lors de l'activation, le récepteur de type Toll 7 déclenche la voie dépendante de MYD88, conduisant à la production de cytokines pro-inflammatoires et d'interférons de type I. Cette activation améliore les capacités de présentation d'antigènes des cellules dendritiques et des macrophages, conduisant à une réponse immunitaire adaptative robuste .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

L'agoniste du TLR7 T7 est unique dans ses modifications structurelles spécifiques, qui améliorent son activité agoniste et sa sélectivité pour le récepteur de type Toll 7.

Propriétés

IUPAC Name

4-[[6-amino-2-(2-methoxyethoxy)-8-oxo-7H-purin-9-yl]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O5/c1-25-6-7-26-15-19-12(17)11-13(20-15)21(16(24)18-11)8-9-2-4-10(5-3-9)14(22)23/h2-5H,6-8H2,1H3,(H,18,24)(H,22,23)(H2,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATISKRYGYNSRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does T7-EA exert its anti-cancer effects?

A: T7-EA, as a Toll-like receptor 7 (TLR7) agonist, functions by activating immune cells. [] When combined with a receptor-tyrosine-kinase-like orphan receptor 1 (ROR1) based vaccine, T7-EA stimulates the production of cytokines like interferon-γ (IFN-γ), interleukin 12 (IL-12) by lymphocytes and tumor necrosis factor-α (TNF-α) by bone marrow dendritic cells. [] This cytokine milieu enhances the cytotoxic activity of cytotoxic T lymphocytes (CTLs), leading to a stronger immune response against breast cancer cells. []

Q2: Are there any in vivo studies demonstrating the efficacy of T7-EA in cancer treatment?

A: Yes, a study utilizing a mouse model of breast cancer (4T1 cells) demonstrated the anti-tumor potential of T7-EA. [] Mice treated with a combination of T7-EA and a ROR1-based vaccine showed significant tumor growth inhibition compared to those receiving either treatment alone. [] This enhanced efficacy was linked to increased CTL activity and higher titers of anti-tumor antibodies in the combination treatment group. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.